2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C11H12ClN3S. It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the piperidinyl group and the thieno group in the this compound molecule likely contributes to its unique chemical properties, although specific structural analyses of this compound are not provided in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with aryl halides .Scientific Research Applications
Corrosion Inhibition Properties
- Piperidine derivatives, including compounds related to 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and binding energies of these derivatives, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Agents
- Certain 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, closely related to the compound of interest, have demonstrated significant antimicrobial properties. Their structures were confirmed using various spectroscopic methods, and they displayed notable antimicrobial activity against both bacteria and fungi (Imran et al., 2016).
Synthesis of Novel Derivatives
- The synthesis of thienopyrimidine derivatives, including those containing piperidine units, has been explored for potential anticancer applications. These compounds were designed based on the structure of protein tyrosine kinase inhibitors, indicating their relevance in cancer research (Min, 2012).
Anticancer Activity
- Novel pyridine derivatives, including thieno[3,2-d]pyrimidines with piperidine units, have been synthesized and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, demonstrating their potential in cancer treatment research (Elansary et al., 2012).
Fluorescent Probes for DNA Detection
- Benzimidazo[1,2-a]quinolines substituted with piperidine, and related to this compound, have been synthesized using microwave heating. These compounds exhibited potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including signal transduction, cell proliferation, and apoptosis .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . For instance, some thieno[3,2-d]pyrimidines have been found to inhibit enzymes, block receptors, or interfere with the function of proteins .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The lipophilicity of similar compounds often allows them to diffuse easily into cells . This property can significantly impact the bioavailability of the compound.
Result of Action
Thieno[3,2-d]pyrimidines are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell proliferation, apoptosis, or immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of specific metabolites and affecting overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-11-13-8-4-7-16-9(8)10(14-11)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYYZXXPLSJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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